molecular formula C5H6N2OS B3193836 5-Aminothiophene-3-carboxamide CAS No. 760930-70-9

5-Aminothiophene-3-carboxamide

Cat. No. B3193836
CAS RN: 760930-70-9
M. Wt: 142.18 g/mol
InChI Key: JVAQQXURYHUTBJ-UHFFFAOYSA-N
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Description

5-Aminothiophene-3-carboxamide is a compound with the molecular formula C5H6N2OS . It is a type of thiophene, which is a heterocyclic compound that contains a five-membered ring made up of one sulfur atom and four carbon atoms .


Synthesis Analysis

The synthesis of thiophene derivatives like 5-Aminothiophene-3-carboxamide often involves condensation reactions. The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives . Another synthesis method involves the reaction of 3-aryl-2-cyanothioacrylamides with α-thiocyanatoacetophenone or the Michael-type addition of cyanothioacetamide to α-bromochalcones .


Molecular Structure Analysis

The molecular structure of 5-Aminothiophene-3-carboxamide consists of a thiophene ring, which is a five-membered ring with one sulfur atom, attached to an amine group (NH2) and a carboxamide group (CONH2) .


Chemical Reactions Analysis

Thiophene derivatives, including 5-Aminothiophene-3-carboxamide, can undergo various chemical reactions. For instance, they can participate in condensation reactions such as the Gewald reaction . They can also react with HCHO and RNH2 under noncatalyzed Mannich conditions .


Physical And Chemical Properties Analysis

5-Aminothiophene-3-carboxamide is a solid compound with a molecular weight of 142.18 . Its melting point is between 120-124 °C .

Mechanism of Action

While the specific mechanism of action for 5-Aminothiophene-3-carboxamide is not mentioned in the retrieved papers, it’s worth noting that many thiophene derivatives exhibit a range of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral - Eye Irrit. 2 - Skin Sens. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It may cause eye irritation, skin irritation, and may be harmful if swallowed or inhaled .

Future Directions

Thiophene derivatives, including 5-Aminothiophene-3-carboxamide, have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, future research may focus on exploring the biological activities of 5-Aminothiophene-3-carboxamide and its potential applications in medicinal chemistry.

properties

CAS RN

760930-70-9

Product Name

5-Aminothiophene-3-carboxamide

Molecular Formula

C5H6N2OS

Molecular Weight

142.18 g/mol

IUPAC Name

5-aminothiophene-3-carboxamide

InChI

InChI=1S/C5H6N2OS/c6-4-1-3(2-9-4)5(7)8/h1-2H,6H2,(H2,7,8)

InChI Key

JVAQQXURYHUTBJ-UHFFFAOYSA-N

SMILES

C1=C(SC=C1C(=O)N)N

Canonical SMILES

C1=C(SC=C1C(=O)N)N

Origin of Product

United States

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